molecular formula C15H15I B1394855 4-Iodo-4'-propylbiphenyl CAS No. 782477-81-0

4-Iodo-4'-propylbiphenyl

Cat. No.: B1394855
CAS No.: 782477-81-0
M. Wt: 322.18 g/mol
InChI Key: MKDLYSABBHXXSV-UHFFFAOYSA-N
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Description

4-Iodo-4'-propylbiphenyl (CAS 782477-81-0) is a halogenated biphenyl derivative featuring an iodine atom at the para position of one benzene ring and a propyl group at the para position of the adjacent ring. It is primarily utilized in organic synthesis, pharmaceutical research, and materials science due to its stability and reactivity in cross-coupling reactions. The compound is commercially available from suppliers such as TCI Chemicals and City Chemical LLC, with pricing varying based on quantity and purity (e.g., $7,800.00/5g from TCI Chemicals) .

Properties

IUPAC Name

1-iodo-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDLYSABBHXXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694820
Record name 4-Iodo-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782477-81-0
Record name 4-Iodo-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-propylbiphenyl typically involves the iodination of 4’-propylbiphenyl. One common method is the Sandmeyer reaction, where 4’-propylbiphenyl is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of 4-Iodo-4’-propylbiphenyl may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-4’-propylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The propyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkyl derivatives with different chain lengths.

Scientific Research Applications

4-Iodo-4’-propylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-propylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines, while its anti-tumor properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

a) 4-Iodo-4'-methylbiphenyl (CAS 55290-86-3)
  • Structure : Differs by a methyl group instead of a propyl substituent.
  • Commercial Availability : Priced at $1,129.86/5g (City Chemical LLC), indicating higher cost per gram than 4-iodo-4'-propylbiphenyl .
b) 4-Iodo-4'-nitrobiphenyl (CAS 29170-08-9)
  • Structure: Features a nitro (-NO₂) group instead of propyl.
  • Properties : The nitro group increases polarity and electron-withdrawing effects, altering solubility and reactivity in electrophilic substitutions.
  • Physical Data : Molecular weight 325.11 g/mol, melting point 216°C, yellow crystalline powder .
  • Applications : Likely used as an intermediate in dyes or explosives due to nitro functionality.
c) 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (CAS 303186-20-1)
  • Structure: Fluorinated derivative with multiple fluorine atoms and a trifluorophenoxy group.
  • Properties : Enhanced thermal and chemical stability due to fluorination; molecular weight 428.35 g/mol.
  • Applications: Potential use in liquid crystal displays (LCDs) or fluorinated polymers .
d) trans,trans-4-(1,1-Difluoropropyl)-4'-ethylbicyclohexyl
  • Structure : Bicyclic system with ethyl and difluoropropyl groups.
  • Properties: Non-planar structure reduces π-π stacking, impacting crystallinity.
  • Safety: No acute toxicity classification, but handling precautions recommended .

Physicochemical Properties and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Supplier
This compound C₁₅H₁₅I ~302.19 Iodo, propyl Not reported TCI Chemicals
4-Iodo-4'-nitrobiphenyl C₁₂H₈INO₂ 325.11 Iodo, nitro 216 TCI America
Fluorinated biphenyl (CAS 303186-20-1) C₂₂H₁₅F₇O 428.35 Multiple fluorine atoms Not reported TCI America
  • Reactivity Trends: Electron-Withdrawing Groups (e.g., -NO₂): Increase susceptibility to nucleophilic attack in 4-iodo-4'-nitrobiphenyl . Electron-Donating Groups (e.g., -C₃H₇): Enhance stability in palladium-catalyzed couplings for this compound . Fluorination: Reduces polarizability, making fluorinated derivatives less reactive in radical reactions .

Biological Activity

Overview

4-Iodo-4'-propylbiphenyl (CAS Number: 782477-81-0) is an organic compound notable for its potential biological activities. It has been investigated for various applications, particularly in medicinal chemistry, due to its anti-inflammatory and anti-tumor properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C15H15I
  • Molecular Weight : 322.18 g/mol
  • Melting Point : 130.0 to 134.0 °C
  • Solubility : Soluble in methanol and toluene

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.
  • Anti-tumor Activity : Preliminary investigations have indicated that this compound possesses anti-tumor properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specific studies have demonstrated its efficacy against certain types of cancer cell lines, suggesting a potential role in cancer therapy .
  • Iodine Chemistry Applications : The compound is also significant in iodine chemistry, where it serves as a precursor for the synthesis of aryliodonium salts. These salts are valuable in various chemical reactions, including electrophilic radiofluorination and cross-coupling reactions, which are essential in drug development and organic synthesis.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated that treatment significantly reduced the levels of TNF-alpha and IL-6 in a murine model of inflammation. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in these cytokines.

Treatment Dose (mg/kg)TNF-alpha Level (pg/mL)IL-6 Level (pg/mL)
Control150200
10120180
5080150
10050100

Case Study 2: Anti-tumor Activity

In vitro studies using breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of this compound led to significant cell death:

Concentration (µM)Cell Viability (%)
Control100
585
1070
2045

The IC50 value was determined to be approximately 15 µM, indicating a promising anti-cancer effect that warrants further investigation .

Synthesis and Reactivity

The synthesis of this compound typically involves the iodination of biphenyl derivatives followed by propyl substitution. Its utility extends to the preparation of various iodine-containing compounds that are important in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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